2-噁唑丙酰胺,4,5-二苯基-

描述

Synthesis Analysis

The synthesis of 2-Oxazolepropanamide, 4,5-diphenyl- derivatives involves various strategies, including singlet oxygen in synthesis where oxazoles serve as carbonyl 1,1-dipole synthons, illustrating the synthesis through alkylation followed by singlet oxygen oxidation, which yields a triamide undergoing cyclization to the lactone (Wasserman et al., 1992). Another method involves copper-catalyzed intramolecular cyclization of functionalized enamides as a key step in synthesizing 2-phenyl-4,5-substituted oxazoles (Kumar et al., 2012).

Molecular Structure Analysis

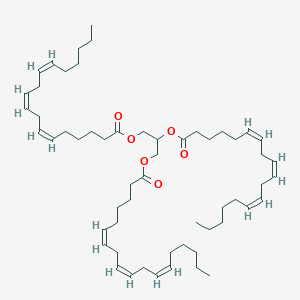

Investigations into the molecular structure, including X-ray diffraction, IR, NMR, and UV-Vis spectra, provide a comprehensive understanding of the compound. Optimized geometrical structures, vibrational frequencies, and chemical shifts computed using hybrid-DFT methods show strong agreement with experimental values, offering insights into electronic properties and molecular electrostatic potential (Demir et al., 2016).

Chemical Reactions and Properties

2-Oxazolepropanamide, 4,5-diphenyl- undergoes various chemical reactions, including photooxygenation to form triamides, which can be used for further synthetic elaboration. These reactions highlight the compound's versatility as a scaffold for synthetic chemistry (Wasserman et al., 1981).

Physical Properties Analysis

Studies on the molecular structure of 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin) reveal insights into linear and nonlinear optical properties, electronic properties, and the impact of dimer formation on vibrational spectra. These analyses contribute to understanding the compound's physical properties and potential applications in materials science (Sagdinc & Eşme, 2010).

Chemical Properties Analysis

The compound's chemical properties, such as reactivity towards singlet oxygen and nucleophilic attack, are crucial for its application in synthesis. Its ability to undergo oxidation-acylation sequences for macrolide synthesis demonstrates its utility in organic synthesis and potential pharmaceutical applications (Wasserman et al., 1981).

科学研究应用

镇痛和抗炎特性

2-噁唑丙酰胺,4,5-二苯基-(噁唑普林)已被确认具有显著的镇痛和抗炎特性。它通过抑制COX-1和COX-2同工酶、NF-κB的核转位、金属蛋白酶以及调节内源性大麻素系统,在治疗类风湿性关节炎、骨关节炎和软组织疾病方面非常有效,使其成为疼痛管理和炎症控制中的有价值化合物W. Kean, 2004。

光氧化研究

该化合物已被研究其与单线态氧的反应性,揭示了由于其独特的物理化学特性,在(生物)化学研究中具有潜力。这些特性使噁唑及其衍生物在活性天然和药用物种的开发中至关重要。已经探索了反应途径和取代基的影响,突显了其多功能性和在化学研究中进一步应用的潜力Nassim Zeinali et al., 2020。

抗寄生虫活性

2,5-二苯基噁唑衍生物显示出对刚果锥虫的有希望的杀虫活性,表明在动物的非洲锥虫病治疗中具有潜在应用。由于噁唑具有二羟基和三羟基基团的特定生物活性,这种应用尤其有趣,展示了该化合物在开发新的抗寄生虫治疗方面的潜力O. Banzragchgarav et al., 2016。

合成化学和药物设计

2-噁唑丙酰胺,4,5-二苯基- 作为合成化学中开发具有抗菌和镇痛特性的新化合物的支架。其结构已被利用来创造表现出显著生物活性的新化学实体,突显了其在设计和合成新药物中的实用性M. Palkar et al., 2017; A. Sarkate & D. Shinde, 2015。

材料科学应用

对噁唑衍生物的研究延伸到材料科学领域,在那里它们的特性被利用于发展荧光OLED和生物医学相关聚合物。已经合成了用于高效荧光OLED的新型噁唑基发射体,并且已经研究了聚(2-烯基-2-噁唑烷酮)的生物相容性和免疫调节特性,标志着它们在光电子学和生物医学应用中的重要性Zhen-Hua Xing et al., 2017; Z. Kroneková等,2016。

未来方向

The future directions for research on 2-Oxazolepropanamide, 4,5-diphenyl- and similar compounds could involve further investigation of their synthesis, properties, and potential applications. For example, one review article suggested that further refinement of 1,2,4-oxadiazole as anti-infective agents could be a valuable direction for future research .

属性

IUPAC Name |

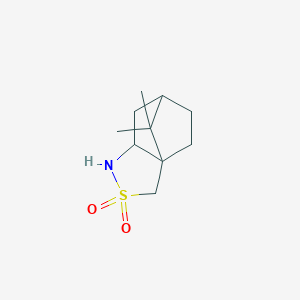

3-(4,5-diphenyl-1,3-oxazol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c19-15(21)11-12-16-20-17(13-7-3-1-4-8-13)18(22-16)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJOQNDSJLCSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178943 | |

| Record name | 2-Oxazolepropanamide, 4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxazolepropanamide, 4,5-diphenyl- | |

CAS RN |

24248-49-5 | |

| Record name | 2-Oxazolepropanamide, 4,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024248495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxazolepropanamide, 4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Diphenyl-2-oxazolepropanamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL3JPJ6SZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。